N-(5,6,7,8-tetrahydroquinolin-4-yl)acetamide
Description
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
N-(5,6,7,8-tetrahydroquinolin-4-yl)acetamide |
InChI |
InChI=1S/C11H14N2O/c1-8(14)13-11-6-7-12-10-5-3-2-4-9(10)11/h6-7H,2-5H2,1H3,(H,12,13,14) |
InChI Key |
PZWZRFITIJXZTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2CCCCC2=NC=C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via the in situ formation of an imine intermediate from aniline and the aldehyde, followed by a cycloaddition with N-vinylacetamide. Bismuth trichloride (BiCl₃) serves as the catalyst, enabling high regioselectivity and cis-stereochemistry in the tetrahydroquinoline product. Key parameters include:
-
Temperature : Room temperature (25°C) for 4 hours.
-
Solvent : Acetonitrile or ethanol.
-
Catalyst loading : 10 mol% BiCl₃.
Yields exceeding 98% have been reported for derivatives with electron-donating substituents on the aryl aldehyde. For example, using 4-methoxybenzaldehyde and 4-fluoroaniline, the reaction achieves near-quantitative conversion.
Scope and Limitations
The method is highly versatile, accommodating diverse anilines (e.g., 4-chloroaniline, 4-nitroaniline) and aldehydes (e.g., furfural, cinnamaldehyde). However, sterically hindered aldehydes (e.g., 2,6-dimethylbenzaldehyde) reduce yields to ~60% due to slower imine formation.
Imine-Diels-Alder (iDA) Methodology
The iDA reaction offers a tandem approach to construct the tetrahydroquinoline scaffold, followed by acetylation to yield the target compound.
Synthetic Procedure
-
Imine Formation : Aniline reacts with an aldehyde (e.g., pentanal) in acetonitrile with BiCl₃ catalysis.
-
Cycloaddition : N-Vinylformamide (NVF) undergoes a [4+2] cycloaddition with the imine intermediate.
-
Acetylation : The resulting tetrahydroquinolin-4-amine is treated with acetic anhydride to form the acetamide.
Representative Protocol:
Stereochemical Outcomes
The iDA reaction favors the cis-diastereomer due to endo transition state stabilization. X-ray crystallography confirms the equatorial orientation of the acetamide group.
Hydrogenation and Subsequent Acetylation
This two-step method involves the reduction of a quinoline precursor followed by acetylation of the resulting amine.
Hydrogenation of Quinoline Derivatives
4-Nitroquinoline N-oxide is hydrogenated under high-pressure H₂ (73.5 kPa) using a nickel catalyst in methanol/acetic acid.
Key Parameters:
Acetylation Step
The amine intermediate is acetylated using acetic anhydride in dichloromethane with triethylamine as a base:
Comparative Analysis of Synthetic Routes
Cost and Scalability
-
Povarov Reaction : Low-cost catalysts (BiCl₃: ~$50/mol) but limited to small-scale synthesis.
-
iDA Methodology : Moderate scalability; NVF is cost-prohibitive for large batches.
-
Hydrogenation : High upfront costs for equipment but optimal for ton-scale production.
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
Types of Reactions
N-(5,6,7,8-tetrahydroquinolin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: More saturated tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
N-(5,6,7,8-tetrahydroquinolin-4-yl)acetamide has been investigated primarily for its antimicrobial and anticancer properties . The compound's structure allows it to interact with various biological targets, leading to significant therapeutic effects.
- Anticancer Properties : Research has shown that derivatives of tetrahydroquinoline exhibit potent antiproliferative activity against several cancer cell lines. For instance, compounds derived from tetrahydroquinoline have demonstrated efficacy against HL-60 (human promyelocytic leukemia), Hep3B (hepatocellular carcinoma), and COLO 205 (colorectal carcinoma) cells with IC50 values less than 1 µM . Mechanistic studies indicate that these compounds can disrupt microtubule assembly, induce cell cycle arrest, and trigger apoptosis through intrinsic and extrinsic pathways.
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial effects. Certain derivatives have shown significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by these pathogens .
Applications in Material Science
Beyond its biological applications, this compound shows potential in material science due to its structural characteristics:
- Organic Electronics : The aromatic nature of the compound suggests possible applications in organic photovoltaics and light-emitting diodes.
- Polymer Chemistry : The amide functional group can contribute to polymer formation and self-assembly processes, which are crucial for developing advanced materials.
Case Study 1: Anticancer Activity Assessment
A study evaluated a series of tetrahydroquinoline derivatives for their antiproliferative effects against various cancer cell lines. Among the tested compounds, several exhibited high potency with minimal toxicity towards normal cells. Notably, one compound demonstrated a remarkable ability to induce apoptosis through modulation of key signaling pathways .
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial properties of tetrahydroquinoline derivatives revealed that specific modifications significantly enhanced activity against resistant strains of bacteria. Compounds were tested against a range of pathogens using standard broth dilution methods to determine minimum inhibitory concentrations (MICs), highlighting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(5,6,7,8-tetrahydroquinolin-4-yl)acetamide is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May inhibit specific enzymes involved in disease pathways.
Receptor Binding: Could bind to specific receptors, modulating their activity.
DNA Interaction: Potential to intercalate with DNA, affecting gene expression
Comparison with Similar Compounds
Table 1. Comparative Analysis of Key Compounds
Detailed Research Findings
- Synthetic Optimization : High-yield syntheses (e.g., 96% for 7c ) often employ anhydrous conditions and reflux with catalysts like Na₂CO₃, suggesting similar protocols could be adapted for the target compound.
- Substituent Effects: The presence of trifluoromethyl or cyano groups correlates with enhanced bioactivity in analogs, highlighting opportunities for functionalization of the target compound.
Biological Activity
N-(5,6,7,8-tetrahydroquinolin-4-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a tetrahydroquinoline core, which is known for its diverse pharmacological effects. The structural attributes of this compound allow it to interact with various biological targets, making it a candidate for drug development.
Anticancer Activity
Research Findings:
- Cell Line Studies : Several studies have evaluated the anticancer activity of derivatives of tetrahydroquinoline. For instance, compounds derived from 6,7,8-substituted tetrahydroquinolines exhibited significant antiproliferative effects against various cancer cell lines including HL-60 (leukemia), Hep3B (hepatocellular carcinoma), and COLO 205 (colon cancer) with IC50 values below 1 μM .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the disruption of microtubule assembly and induction of apoptosis. For example, one study indicated that certain derivatives caused G2/M cell cycle arrest and activated apoptotic pathways involving caspases and Bcl-2 family proteins .
- Case Study : A notable case involved compound 11e , which demonstrated nanomolar potency against COLO 205 cells. Mechanistic studies revealed that it induced apoptosis via both intrinsic and extrinsic pathways .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties:
- Screening for Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial effects against various bacterial strains. The specific mechanisms are still under investigation but may involve interference with bacterial cell wall synthesis or protein synthesis pathways.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the tetrahydroquinoline structure influence biological activity:
- Substituents : Variations in substituents at different positions on the tetrahydroquinoline ring can significantly alter potency and selectivity against cancer cells or bacteria.
- Synthesis of Derivatives : Research has synthesized numerous derivatives to optimize biological activity. For example, compounds with halogen substitutions showed enhanced anticancer activity compared to their non-halogenated counterparts .
Summary of Biological Activities
| Activity Type | Target Cells/Organisms | IC50 Values | Mechanism of Action |
|---|---|---|---|
| Anticancer | HL-60, Hep3B, COLO 205 | < 1 μM | Disruption of microtubule assembly; apoptosis induction |
| Antimicrobial | Various bacterial strains | Not specified | Potential interference with cell wall/protein synthesis |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(5,6,7,8-tetrahydroquinolin-4-yl)acetamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves condensation of tetrahydroquinoline derivatives with acetylating agents. Key steps include:
- Amide bond formation : Use of acetic anhydride or acetyl chloride under reflux in anhydrous solvents (e.g., DMF, THF) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol .
- Critical parameters : Temperature control (±5°C) and inert atmosphere (N₂/Ar) to prevent oxidation of the tetrahydroquinoline core .
- Data : Yields range from 40–65% depending on solvent polarity and catalyst choice (e.g., DMAP vs. pyridine) .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Analytical workflow :
- ¹H/¹³C NMR : Key signals include the acetamide methyl group (~2.1 ppm, singlet) and aromatic protons from the tetrahydroquinoline moiety (6.8–7.5 ppm) .
- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ matches theoretical mass (e.g., 216.24 g/mol for C₁₂H₁₂N₂O₂) with <2 ppm error .
- IR spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved in structure-activity relationship (SAR) studies?
- Experimental design :
- Comparative assays : Test derivatives with systematic substitutions (e.g., halogenation at the 2-position, methoxy groups at the 7-position) against standardized bacterial (MIC) and cancer (IC₅₀) cell lines .
- Mechanistic probes : Use fluorescence polarization to assess DNA intercalation or enzyme inhibition (e.g., topoisomerase II) to clarify primary targets .
- Data analysis : Contradictions may arise from off-target effects; employ proteomics (e.g., affinity purification-MS) to identify unintended binding partners .
Q. What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?
- Process optimization :
- Catalyst screening : Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts to improve recyclability .
- Solvent selection : Replace DMF with greener alternatives (e.g., 2-MeTHF) to reduce toxicity and simplify waste handling .
- Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate purity .
Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?
- In silico approaches :
- Docking studies : Use AutoDock Vina to predict binding affinities to cytochrome P450 isoforms (e.g., CYP3A4) and optimize metabolic stability .
- ADMET prediction : SwissADME or ADMETLab to estimate solubility (LogP <3), BBB permeability, and hERG inhibition risks .
- Validation : Synthesize top-ranked analogs and compare predicted vs. experimental half-lives in hepatic microsomal assays .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across cell lines for this compound?
- Root causes : Variability in assay conditions (e.g., serum concentration, incubation time) or differences in cell line genetic backgrounds .
- Resolution :
- Standardized protocols : Adopt CLSI guidelines for cytotoxicity assays, including controls (e.g., doxorubicin) and triplicate measurements .
- Meta-analysis : Pool data from multiple studies using random-effects models to identify outlier datasets .
Functional Group Contribution
Q. Which functional groups in this compound are critical for its antimicrobial activity?
- Key findings :
- Acetamide moiety : Essential for disrupting bacterial cell wall synthesis; replacement with sulfonamide reduces activity by >70% .
- Tetrahydroquinoline core : Planar structure enhances DNA intercalation, as shown in ethidium bromide displacement assays .
- Experimental evidence : SAR studies show that halogenation (Cl, F) at the 3-position increases potency against Gram-positive pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
